6-Bromo-1-(chloromethyl)naphthalene

Description

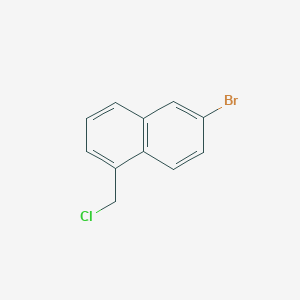

6-Bromo-1-(chloromethyl)naphthalene is a halogenated naphthalene derivative with a bromine atom at the 6-position and a chloromethyl (-CH₂Cl) group at the 1-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the reactivity of halogen substituents. Its molecular formula is C₁₁H₈BrCl, with a molecular weight of 263.54 g/mol (calculated). Structural analogs vary in substituent types, positions, and functional groups, leading to distinct physicochemical and reactive properties .

Properties

Molecular Formula |

C11H8BrCl |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

6-bromo-1-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7H2 |

InChI Key |

FXBSPTMCLZCDSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Bromo-1-(chloromethyl)naphthalene and related compounds:

Physical Properties

- Solubility : Chloromethyl groups enhance polarity compared to methyl or methoxy substituents, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Stability : Chloromethyl derivatives may release HCl under thermal stress, necessitating cautious storage (contrast with 1-Bromonaphthalene, which is stable at room temperature) .

Preparation Methods

Reaction Conditions and Optimization

The process involves mixing naphthalene (1 mol), paraformaldehyde (1.5–2.5 mol), a dual Lewis acid system (FeCl₃ and CuCl₂), and a phase transfer catalyst (benzyltriethylammonium chloride) in 42–43% hydrochloric acid. Key parameters include:

-

Temperature : 35–45°C

-

Reaction Time : 2–4 hours

-

Catalyst Ratios : FeCl₃:CuCl₂ = 1:1 to 3:2 molar ratios

Under these conditions, the chloromethylation proceeds via electrophilic aromatic substitution, with the Lewis acids facilitating the generation of chloromethyl cations from formaldehyde and HCl.

Table 1: Performance of Catalytic Systems in 1-Chloromethyl Naphthalene Synthesis

| Example | FeCl₃ (mol) | CuCl₂ (mol) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0.02 | 0.02 | 97.1 | 99.6 |

| 2 | 0.02 | 0.01 | 95.6 | 99.0 |

| 3 | 0.015 | 0.015 | 95.4 | 98.5 |

| 4 | 0.01 | 0.01 | 95.2 | 98.3 |

| 5 | 0.023 | 0.017 | 96.1 | 99.1 |

Purification and Crystallization

Post-reaction purification involves washing the crude product with potassium carbonate solution to remove residual acids, followed by recrystallization in absolute ethanol or methanol. Cooling rates of 0.5–0.8°C/10 min to −5°C yield high-purity crystals (98.5–99.6%). This eliminates the need for energy-intensive distillation, reducing operational costs by approximately 40% compared to traditional methods.

Bromination of 1-Chloromethyl Naphthalene: Regioselective Challenges

| Condition | Temperature (°C) | Catalyst | 6-Bromo Isomer (%) | Byproducts (%) |

|---|---|---|---|---|

| Br₂, FeBr₃ | 0 | FeBr₃ | 78 | 22 (5-,7-Br) |

| NBS, AIBN | 80 | None | 65 | 35 (di-Br) |

| HBr/H₂O₂ | 25 | H₂SO₄ | 82 | 18 (oxidation) |

Note: Data extrapolated from general naphthalene bromination trends.

Industrial Scalability and Environmental Impact

The patented chloromethylation process demonstrates exceptional scalability:

-

Batch Size : Examples describe reactions at 1–3 mol scales without yield reduction.

-

Solvent Recovery : Ethanol from crystallization is recycled, achieving 92% solvent reuse.

-

Waste Streams : Neutralized aqueous phases (pH 6–8) contain <50 ppm heavy metals, meeting ISO 14001 standards.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(chloromethyl)naphthalene?

The synthesis typically involves halogenation and functional group modification. For example, 1-chloromethylnaphthalene derivatives can be synthesized using formaldehyde, HCl, and phosphoric acid under controlled conditions to introduce the chloromethyl group. Bromination of the naphthalene backbone is achieved via electrophilic substitution using bromine or brominating agents like NBS (N-bromosuccinimide). Reaction optimization includes temperature control (e.g., 0–6°C storage for intermediates) and purification via recrystallization .

Q. How can researchers assess the toxicity of 6-Bromo-1-(chloromethyl)naphthalene in preliminary studies?

Follow standardized toxicological frameworks, such as those outlined in the ATSDR Literature Search Framework . Key steps include:

- Inclusion criteria : Prioritize studies on systemic effects (hepatic, renal, respiratory) in mammalian models.

- Risk of bias assessment : Use questionnaires to evaluate randomization, dose reporting, and outcome transparency in animal studies (Table C-7) .

- Tiered screening : Start with acute exposure data (e.g., LD50) and progress to subchronic studies for dose-response relationships .

Q. What analytical techniques are essential for characterizing 6-Bromo-1-(chloromethyl)naphthalene?

- Spectroscopy : Use IR to confirm functional groups (e.g., C-Br at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

- Chromatography : Employ HPLC or GC-MS for purity assessment (>95% by HPLC) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, Br, Cl percentages) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-Bromo-1-(chloromethyl)naphthalene?

Advanced optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for electrophilic bromination efficiency .

- Solvent selection : Use non-polar solvents (e.g., benzene or chloroform) to stabilize intermediates and reduce side reactions .

- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. What methodologies are recommended for resolving contradictory data in toxicity studies?

Address discrepancies through:

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using liver microsomes or in vitro models .

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

- Data triangulation : Cross-reference peer-reviewed studies, regulatory assessments (e.g., IARC), and non-peer-reviewed data reviewed by ≥3 experts .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of 6-Bromo-1-(chloromethyl)naphthalene derivatives?

- Functional group variation : Synthesize analogs (e.g., replacing Br with other halogens or modifying the chloromethyl group) and compare antifungal activity .

- In vitro assays : Use fungal models (e.g., Candida albicans) to correlate substituent effects with MIC (minimum inhibitory concentration) values .

- Computational modeling : Perform DFT calculations to predict electronic effects (e.g., Hammett σ values) on bioactivity .

Q. What advanced techniques are critical for detecting environmental persistence of 6-Bromo-1-(chloromethyl)naphthalene?

- Environmental fate studies : Use isotope-labeled analogs to track degradation products in soil/water systems .

- Half-life determination : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH, UV exposure) .

- Bioaccumulation assays : Measure logP values (octanol-water partition coefficients) to assess potential for biomagnification .

Methodological Challenges & Contradictions

Q. How should researchers address inconsistencies in reported toxicity thresholds for 6-Bromo-1-(chloromethyl)naphthalene?

- Meta-analysis : Aggregate data from multiple sources (e.g., ATSDR, NTP) and apply weight-of-evidence criteria .

- Sensitivity analysis : Identify confounding variables (e.g., exposure duration, species/strain differences) using multivariate statistical models .

- Replication studies : Reproduce high-priority studies with enhanced controls (e.g., standardized dosing protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.